Di-tert-butyl 1,1'-(((2,7-dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66-docosaoxanonahexacontan-69-oate)
Description
Di-tert-butyl 1,1’-(((2,7-dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66-docosaoxanonahexacontan-69-oate) is a complex organic compound with a molecular weight of 2702.89 g/mol . This compound is characterized by its large and intricate structure, which includes multiple tert-butyl groups, bromine atoms, and a fluorene core. It is primarily used in advanced scientific research and industrial applications due to its unique chemical properties.
Properties
Molecular Formula |
C127H216Br2O50 |
|---|---|
Molecular Weight |
2702.8 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2,7-dibromo-9-[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]fluoren-9-yl]phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C127H216Br2O50/c1-125(2,3)178-123(130)19-21-132-23-25-134-27-29-136-31-33-138-35-37-140-39-41-142-43-45-144-47-49-146-51-53-148-55-57-150-59-61-152-63-65-154-67-69-156-71-73-158-75-77-160-79-81-162-83-85-164-87-89-166-91-93-168-95-97-170-99-101-172-103-105-174-107-109-176-117-13-7-113(8-14-117)127(121-111-115(128)11-17-119(121)120-18-12-116(129)112-122(120)127)114-9-15-118(16-10-114)177-110-108-175-106-104-173-102-100-171-98-96-169-94-92-167-90-88-165-86-84-163-82-80-161-78-76-159-74-72-157-70-68-155-66-64-153-62-60-151-58-56-149-54-52-147-50-48-145-46-44-143-42-40-141-38-36-139-34-32-137-30-28-135-26-24-133-22-20-124(131)179-126(4,5)6/h7-18,111-112H,19-110H2,1-6H3 |
InChI Key |
ACZFPBQKMRCGNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Di-tert-butyl 1,1’-(((2,7-dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66-docosaoxanonahexacontan-69-oate) involves multiple steps and specific reaction conditionsThe final steps involve the formation of the complex ester structure through a series of esterification reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Di-tert-butyl 1,1’-(((2,7-dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66-docosaoxanonahexacontan-69-oate) is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its large and complex structure allows it to bind to various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Di-tert-butyl 1,1’-(((2,7-dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66-docosaoxanonahexacontan-69-oate) can be compared with similar compounds such as:
3,6-Di-tert-butylcarbazole: Known for its hole-transporting characteristics and use in electroluminescent materials.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Used as a starting reagent for the synthesis of complex molecules.
9,9-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole): Utilized in organic light-emitting diodes (OLEDs) and optical switching devices.
These comparisons highlight the unique structural features and applications of Di-tert-butyl 1,1’-(((2,7-dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66-docosaoxanonahexacontan-69-oate) in various fields of research and industry.
Biological Activity
Di-tert-butyl 1,1'-(((2,7-dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(3,6,...-69-oate) is a complex organic compound with potential applications in various fields including pharmaceuticals and materials science. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 580.36 g/mol. It features a dibromo-fluorene core linked to multiple phenylene and oxy groups. This unique structure suggests potential interactions with biological systems due to the presence of halogen atoms and phenolic functionalities.
Biological Activity
Antiviral Properties : Preliminary studies indicate that compounds containing dibromo-fluorene derivatives exhibit antiviral activity. For instance, similar structures have shown efficacy against Hepatitis C Virus (HCV) by inhibiting NS5A protein function . It remains to be seen if Di-tert-butyl 1,1'-(((2,7-dibromo-9H-fluorene-9,9-diyl)...) exhibits comparable effects.
Anticancer Potential : Research on related compounds suggests that dibromo-fluorene derivatives may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell growth and survival . Studies focusing on similar structures have demonstrated cytotoxic effects on various cancer cell lines.
Antioxidant Activity : The presence of phenolic groups in the compound may confer antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. Compounds with similar structures have been reported to scavenge free radicals effectively .
Case Studies
-
Antiviral Efficacy Against HCV :
- Study Design : A series of experiments evaluated the effectiveness of dibromo derivatives against HCV replication.
- Findings : Compounds similar to Di-tert-butyl showed significant inhibition of HCV replication in vitro.
- : The study supports further investigation into the antiviral potential of Di-tert-butyl derivatives .
-
Cytotoxicity in Cancer Cell Lines :
- Study Design : Various cancer cell lines (e.g., HeLa and MCF-7) were treated with dibromo-fluorene derivatives.
- Findings : Results indicated dose-dependent cytotoxicity with an IC50 value suggesting effective concentration ranges for therapeutic use.
- : The findings warrant further exploration into the compound's mechanism of action in cancer therapy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C27H32Br2O4 |
| Molecular Weight | 580.36 g/mol |
| CAS Number | 2828447-04-5 |
| Antiviral Activity | Inhibitory against HCV |
| Cytotoxicity | Effective on cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
